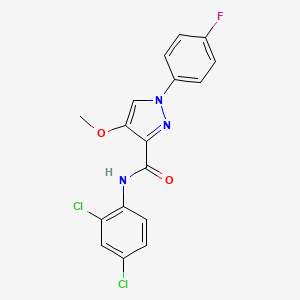

N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Description

N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a pyrazole carboxamide derivative with a distinct substitution pattern. Its structure features a 2,4-dichlorophenyl group at the N1-position, a 4-fluorophenyl group at the C1-position, and a methoxy substituent at the C4-position of the pyrazole core. This compound belongs to a class of molecules extensively studied for their interactions with cannabinoid receptors, particularly CB1, where they often act as antagonists or inverse agonists . Pyrazole carboxamides are notable for their structural versatility, allowing modifications that significantly influence receptor binding affinity and selectivity.

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2FN3O2/c1-25-15-9-23(12-5-3-11(20)4-6-12)22-16(15)17(24)21-14-7-2-10(18)8-13(14)19/h2-9H,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHMTEPSRMZJBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The reaction of 4-fluorophenylhydrazine 5 with β-keto esters or diketones 37 bearing a methoxy group at the γ-position enables direct incorporation of the 4-methoxy substituent. Huang et al. demonstrated that using lithium diisopropylamide (LDA) as a base in dimethylformamide (DMF) facilitates alkylation of pyrazoline intermediates 38 , followed by oxidation to yield 4-alkylpyrazoles 40 in 66–88% yields. Adapting this method, the use of methyl-protected β-keto esters (e.g., methyl 3-methoxy-4-oxopentanoate) could direct methoxy incorporation at the pyrazole 4-position during cyclization.

1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds

He et al. reported that ethyl α-diazoacetate 56 undergoes 1,3-dipolar cycloaddition with phenylpropargyl ethers 55 in the presence of zinc triflate, yielding pyrazoles 57 with 89% efficiency. For the target compound, substituting phenylpropargyl ether with a 4-fluorophenyl-propargyl ether derivative would install the 1-(4-fluorophenyl) group. The methoxy group could be introduced via a propargyl ether precursor prior to cycloaddition.

Functionalization at the Pyrazole 3-Position

Carboxylic Acid Synthesis

Pyrazole-3-carboxylic acids are typically prepared via saponification of ester precursors. As outlined by Zhang et al., ethyl 1-methyl-1H-pyrazole-4-carboxylate 4a undergoes hydrolysis with NaOH in ethanol/water, followed by acidification with HCl to yield the carboxylic acid 5a as a light-yellow crystalline solid. For the target compound, ethyl 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylate would be hydrolyzed under similar conditions.

Acid Chloride Formation

Conversion to the acid chloride is critical for subsequent amidation. Refluxing the carboxylic acid 5a in thionyl chloride (SOCl₂) for 8 hours produces the corresponding acid chloride 6a with near-quantitative yields. This step is universally applicable to pyrazole-3-carboxylic acids, provided anhydrous conditions are maintained to prevent hydrolysis.

Amidation with 2,4-Dichloroaniline

The final step involves coupling the acid chloride 6a with 2,4-dichloroaniline. Zhang et al. detailed a general procedure where pyrazole acid chlorides 6a–b are reacted with amines in anhydrous tetrahydrofuran (THF) at 5°C, using K₂CO₃ as a base. The reaction proceeds rapidly (<1 hour), yielding carboxamides 7aa–bk in 40–80% yields after recrystallization. For the target compound, optimizing the molar ratio of acid chloride to 2,4-dichloroaniline (1.2:1) and employing slow addition techniques could enhance yields.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Regioselectivity in Cyclocondensation : Competing formation of 3-methoxy regioisomers may occur during diketone cyclization. Katritzky et al. resolved this by using α-benzotriazolylenones 48 , which enhance acidity at the α-position, favoring substitution at the pyrazole 4-position.

-

Amidation Side Reactions : Over-reaction or N-alkylation of 2,4-dichloroaniline can be mitigated by maintaining low temperatures (0–5°C) and using stoichiometric K₂CO₃.

-

Purification : Recrystallization from ethyl acetate/hexane mixtures improves purity, as demonstrated in the isolation of pyrazole carboxamides 7aa–bk .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under certain conditions.

Reduction: The nitro group can be reduced to an amine.

Substitution: The halogen atoms (chloro and fluoro) can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxamide.

Reduction: Formation of N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide amine.

Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

The compound is characterized by the following molecular formula:

- Molecular Formula : C19H16Cl2F N3O2

- Molecular Weight : 440.3 g/mol

Its structure includes a pyrazole ring, which is known for its role in various biological activities, and substituents that enhance its pharmacological profile.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has also been evaluated for antimicrobial activity. It exhibits effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections resistant to conventional antibiotics .

Neurological Implications

The compound's interaction with dopamine receptors has been investigated for its potential role in treating neurological disorders such as schizophrenia and Parkinson's disease. Preliminary studies suggest that it acts as a selective antagonist at dopamine D3 receptors, which are implicated in these conditions .

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines (MCF-7), N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide was administered at varying concentrations. Results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. Further analysis revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins, confirming its mechanism of action .

Case Study 2: Antimicrobial Activity

A series of tests conducted on Staphylococcus aureus and Escherichia coli demonstrated that the compound significantly reduced bacterial viability at concentrations as low as 10 µg/mL. These findings highlight its potential utility in developing new antimicrobial therapies .

Mechanism of Action

The mechanism by which N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide)

- Structural Differences :

- Replaces the 4-methoxy group with a methyl group at the C4 position.

- Substitutes the 4-fluorophenyl group with a 4-iodophenyl moiety.

- Features a piperidinyl group instead of the unsubstituted carboxamide nitrogen.

- Activity: AM251 is a well-characterized CB1 antagonist with nanomolar affinity (IC₅₀ values in the range of 1–10 nM in receptor binding assays). It has been widely used in neuropharmacological studies to block CB1-mediated effects .

AM281 (N-(morpholin-4-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide)

- Structural Differences :

- Incorporates a morpholinyl group at the carboxamide nitrogen.

- Retains the 4-methyl and 4-iodophenyl substituents.

- Activity : AM281 exhibits slightly reduced CB1 affinity compared to AM251 but maintains antagonistic properties. Its morpholinyl group may enhance solubility compared to piperidine-containing analogues .

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

- Structural Differences :

- Replaces the 4-fluorophenyl group with a 4-chlorophenyl moiety.

- Substitutes the methoxy group with a methyl group.

- Features a 3-pyridylmethyl group at the carboxamide nitrogen.

- Activity : This compound demonstrates exceptional CB1 antagonism with an IC₅₀ of 0.139 nM, highlighting the critical role of the pyridylmethyl substituent in enhancing receptor binding .

Antimicrobial Pyrazole Carboxamides

1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide (Compound 10)

- Structural Differences :

- Includes a benzenesulfonyl group instead of a simple carboxamide.

- Adds a dichlorophenylmethyl substituent at N1.

- Activity : Exhibits potent antibacterial activity against Bacillus subtilis (MIC = 1 µg/mL), outperforming chloramphenicol. The sulfonamide group enhances antimicrobial efficacy .

1-[(2,4-Dichlorophenyl)methyl]-N-(4-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide (Compound 9)

- Structural Differences :

- Replaces the 4-fluorobenzenesulfonyl group with a 4-methoxybenzenesulfonyl moiety.

- Activity: Similar MIC values (1 µg/mL) against B.

Functional Group Impact on Activity

Key Findings and Implications

CB1 Receptor Targeting :

- The 2,4-dichlorophenyl group is a conserved feature in high-affinity CB1 antagonists. Substitutions at the C4 position (methoxy vs. methyl) and the carboxamide nitrogen (piperidinyl, morpholinyl, or pyridylmethyl) dramatically influence potency. The pyridylmethyl variant demonstrates the highest affinity reported in the evidence, emphasizing the importance of nitrogen-containing aromatic substituents.

Antimicrobial Activity: Sulfonamide-containing pyrazole carboxamides exhibit divergent biological roles, showing potent activity against Gram-positive bacteria.

Structural Flexibility :

- The pyrazole core allows extensive functionalization, enabling optimization for specific therapeutic targets (e.g., CB1 receptors vs. microbial enzymes).

Biological Activity

N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory effects, neuroprotective capabilities, and potential applications in treating various diseases.

Chemical Structure and Properties

The compound is characterized by its unique pyrazole structure, which is substituted with dichlorophenyl and fluorophenyl groups. The presence of the methoxy group enhances its solubility and bioactivity. The molecular formula is with a molecular weight of approximately 348.2 g/mol.

1. Anti-inflammatory Effects

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated microglia, which are critical in neuroinflammatory conditions such as Parkinson's disease (PD) .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CDMPO | 5.0 | Inhibition of iNOS and COX-2 |

| Rimonabant | 6.5 | NF-κB pathway inhibition |

2. Neuroprotective Properties

N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has shown promise in protecting dopaminergic neurons from degeneration. In vivo studies demonstrated that prophylactic treatment with similar pyrazole derivatives reduced behavioral deficits in models of PD by preventing glial activation and neuronal loss .

Case Study: Neuroprotection in MPTP-induced Neurotoxicity

A study involving the administration of the compound in a mouse model of PD revealed significant improvements in motor function and a reduction in neuroinflammatory markers post-treatment. This suggests a protective role against neurodegeneration triggered by environmental toxins.

3. Antimicrobial Activity

Emerging data suggest that pyrazole derivatives may also exhibit antimicrobial properties. A recent study highlighted that specific analogs could inhibit Mycobacterium tuberculosis growth, indicating their potential as therapeutic agents against resistant bacterial strains .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| 4PP-43 | 5.9 | Bactericidal |

| 4PP-44 | 5.2 | Bactericidal |

Structure-Activity Relationship (SAR)

The biological activity of N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can be attributed to its structural features. Modifications to the pyrazole ring and substituents significantly affect potency and selectivity against various biological targets. For instance, the introduction of different halogen atoms and functional groups has been shown to enhance activity against specific enzymes involved in inflammatory pathways .

Q & A

Q. Optimization Tips :

- Use anhydrous solvents (e.g., DMF, THF) and inert atmospheres to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for ≥95% purity .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, the methoxy proton typically appears as a singlet at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with dichloro/fluorophenyl groups .

- Infrared Spectroscopy (IR) : Detect key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the carboxamide) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 420.1) .

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions. Monoclinic crystal systems (e.g., P2₁/c) with unit cell parameters (a = 9.0032 Å, b = 20.1001 Å) are common for pyrazole carboxamides .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve pharmacological efficacy?

Answer:

- Substituent Variation : Systematically modify the dichlorophenyl (electron-withdrawing) or fluorophenyl (lipophilicity-enhancing) groups. For example:

- Replace 4-methoxy with ethoxy or cyclopropylmethoxy to alter metabolic stability .

- Introduce cyano or trifluoromethyl groups at the pyrazole 4-position to enhance receptor binding .

- Biological Assays : Test analogs in in vitro models (e.g., enzyme inhibition, receptor binding) and compare IC₅₀ values. For antimicrobial activity, assess MIC against Bacillus subtilis (e.g., analogs with MIC ≤1 µg/mL show promise) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like CB1 receptors or bacterial enzymes .

Advanced: What strategies can resolve contradictions in reported biological activity data across studies?

Answer:

Contradictions often arise from variations in assay conditions or substituent effects. Mitigation strategies include:

- Standardized Assays : Replicate studies using consistent protocols (e.g., CLSI guidelines for MIC assays) .

- Meta-Analysis : Compare datasets with attention to structural differences. For example, 4-methoxy analogs may show reduced cytotoxicity compared to 4-ethyl derivatives in cancer cell lines .

- Orthogonal Validation : Confirm activity via multiple methods (e.g., SPR for binding affinity, functional cAMP assays for receptor antagonism) .

Basic: What in vitro assays are suitable for initial pharmacological screening of this compound?

Answer:

- Antimicrobial Screening : Broth microdilution (CLSI M07-A10) against Gram-positive (B. subtilis) and Gram-negative (E. coli) strains .

- Cytotoxicity : MTT assay in human cell lines (e.g., HepG2, HEK293) to assess IC₅₀ values .

- Receptor Binding : Competitive binding assays using radiolabeled ligands (e.g., [³H]SR141716 for CB1 receptor affinity) .

Advanced: How can this compound be optimized for selective CB1 receptor imaging in neuropharmacology studies?

Answer:

- Radiolabeling : Introduce ¹¹C or ¹⁸F isotopes at the methoxy or fluorophenyl groups for PET imaging. Precursor 1-(2,4-dichlorophenyl)-4-cyano-5-(4-hydroxyphenyl)-N-pyrrolidinyl-pyrazole-3-carboxamide can be methylated with [¹¹C]CH₃I .

- Selectivity Modulation : Replace the 4-methoxy group with bulkier substituents (e.g., morpholinyl) to reduce off-target binding to CB2 receptors .

- In Vivo Validation : Assess brain uptake and clearance in rodent models using autoradiography .

Advanced: What in vivo models are appropriate for evaluating neuropharmacological effects?

Answer:

- Rodent Neuropathic Pain Models : Intraperitoneal administration (1–10 mg/kg) to assess analgesic efficacy via von Frey filaments .

- Cannabinoid Receptor Internalization : Measure CB1 receptor trafficking in spinal cord neurons using immunohistochemistry .

- Metabolic Stability : Pharmacokinetic profiling in rats (plasma half-life, AUC) with LC-MS/MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.